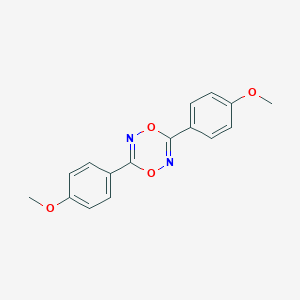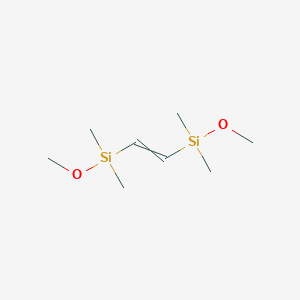
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and an octene backbone. This compound is notable for its applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of trimethylsilyl chloride with ethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes or other substituted silanes.
科学的研究の応用
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of bioactive compounds and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets, primarily through its silicon atoms. These interactions can lead to the formation of stable complexes with other molecules, facilitating various chemical transformations. The pathways involved often include nucleophilic attack on the silicon atoms, leading to the formation of new bonds and the release of by-products.
類似化合物との比較
Similar Compounds
- 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane
- 2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoctane
- Glycerol, tris(trimethylsilyl) ether
Uniqueness
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as in the synthesis of bioactive molecules and advanced materials.
特性
CAS番号 |
54908-33-7 |
|---|---|
分子式 |
C8H20O2Si2 |
分子量 |
204.41 g/mol |
IUPAC名 |
methoxy-[2-[methoxy(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C8H20O2Si2/c1-9-11(3,4)7-8-12(5,6)10-2/h7-8H,1-6H3 |
InChIキー |
VVBOQOWZIXXXKI-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(C)C=C[Si](C)(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



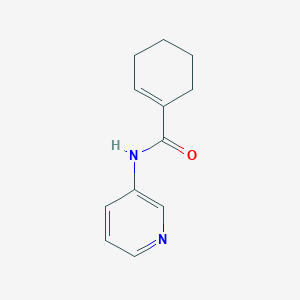

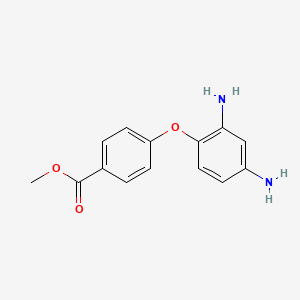


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)



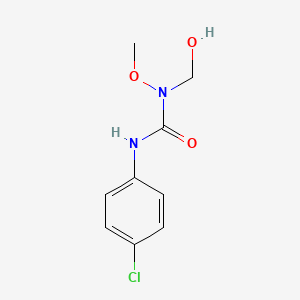
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
